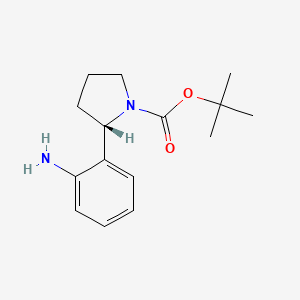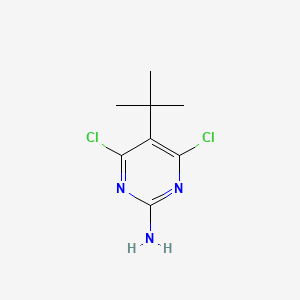![molecular formula C17H23NO4 B15364760 1-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 5-hydroxy-, phenylmethyl ester](/img/structure/B15364760.png)
1-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 5-hydroxy-, phenylmethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 5-hydroxy-, phenylmethyl ester is a complex organic compound with a molecular formula of C17H23NO4 and a molecular weight of 305.4 g/mol. This compound is part of the spirocyclic compounds family, which are known for their unique structural features and diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the spirocyclic core. One common approach is the cyclization of a suitable precursor, followed by functional group modifications to introduce the hydroxy and carboxylic acid groups. The final step involves esterification with phenylmethyl alcohol to obtain the phenylmethyl ester derivative.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has shown potential in various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its biological activity, including potential antituberculosis properties.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, in the case of antituberculosis activity, the compound may inhibit the MmpL3 protein of Mycobacterium tuberculosis, disrupting the bacterial cell membrane.
Comparison with Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 4-hydroxy-, 1,1-dimethylethyl ester
3-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 1,1-dimethylethyl ester
Uniqueness: This compound is unique due to its specific structural features, such as the presence of the hydroxy group at the 5-position and the phenylmethyl ester moiety, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C17H23NO4 |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
benzyl 5-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate |
InChI |
InChI=1S/C17H23NO4/c19-15-7-4-12-22-17(15)8-10-18(11-9-17)16(20)21-13-14-5-2-1-3-6-14/h1-3,5-6,15,19H,4,7-13H2 |
InChI Key |
WYFDOMSQIUNEHA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2(CCN(CC2)C(=O)OCC3=CC=CC=C3)OC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



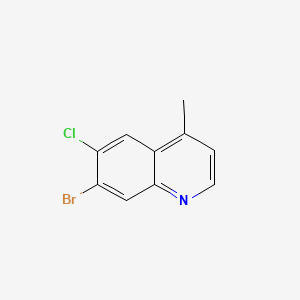
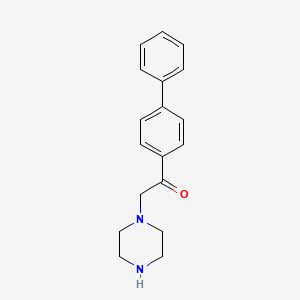
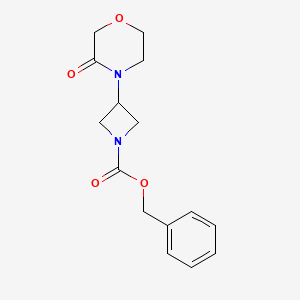
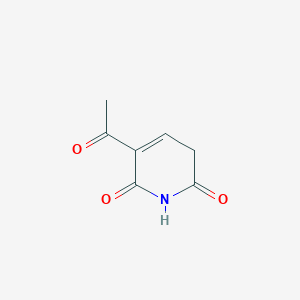
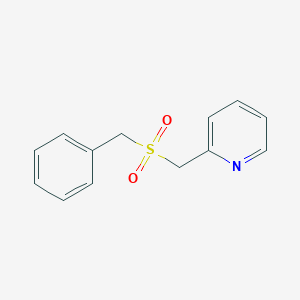
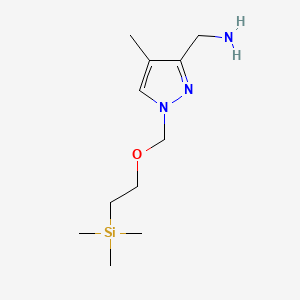
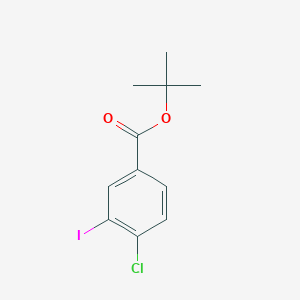

![8-Amino-6-(2-furyl)imidazo[1,2-a]pyrazine](/img/structure/B15364748.png)
